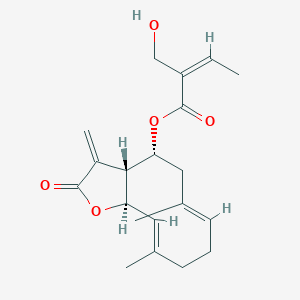
Eupaglehnin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Eupaglehnin C can be isolated from the ethyl acetate-soluble fraction of the methanol extract of Eupatorium glehni . The isolation process involves silica gel column chromatography followed by Sephadex LH-20 and high-performance liquid chromatography (HPLC) . The compound is typically obtained as an oil and can be dissolved in solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone .
Chemical Reactions Analysis
Eupaglehnin C undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound contains unsaturated esters at the 8-position, which makes it reactive towards different reagents . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Eupaglehnin C has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard and natural product for various studies . In biology and medicine, this compound has shown cytotoxic activity against HeLa-S3 cancer cell lines, making it a potential candidate for cancer research . Additionally, it has been cited in numerous studies published in top scientific journals, highlighting its significance in scientific research .
Mechanism of Action
The mechanism of action of Eupaglehnin C involves its interaction with molecular targets and pathways in cancer cells. The compound exerts its cytotoxic effects by inducing apoptosis in HeLa-S3 cancer cell lines . The specific molecular targets and pathways involved in this process are still under investigation, but it is believed that this compound interferes with key cellular processes, leading to cell death .
Comparison with Similar Compounds
Eupaglehnin C is part of a group of germacrane-type sesquiterpenoids isolated from Eupatorium glehni. Similar compounds include Eupaglehnin A, Eupaglehnin B, Eupaglehnin D, Eupaglehnin E, and Eupaglehnin F . These compounds share similar structures but differ in the specific functional groups and substituents attached to the germacrane skeleton . This compound is unique due to its specific ester and hydroxyl group arrangements, which contribute to its distinct chemical and biological properties .
Properties
Molecular Formula |
C20H26O5 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
[(3aR,4R,6E,10E,11aR)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-(hydroxymethyl)but-2-enoate |
InChI |
InChI=1S/C20H26O5/c1-5-15(11-21)20(23)25-17-10-13(3)8-6-7-12(2)9-16-18(17)14(4)19(22)24-16/h5,8-9,16-18,21H,4,6-7,10-11H2,1-3H3/b12-9+,13-8+,15-5-/t16-,17-,18+/m1/s1 |
InChI Key |
LQAWDKQOLJURMN-DUROQTLYSA-N |
Isomeric SMILES |
C/C=C(/CO)\C(=O)O[C@@H]1C/C(=C/CC/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)/C |
Canonical SMILES |
CC=C(CO)C(=O)OC1CC(=CCCC(=CC2C1C(=C)C(=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


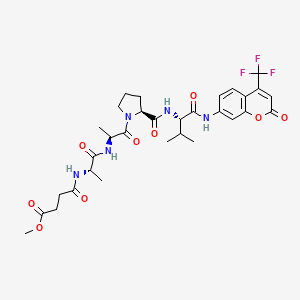

![5-methyl-2-(2-propan-2-ylphenyl)-~{N}-(pyridin-2-ylmethyl)pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B12391275.png)

![10-methyl-1,10-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-11-imine](/img/structure/B12391307.png)
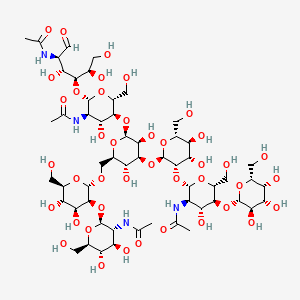
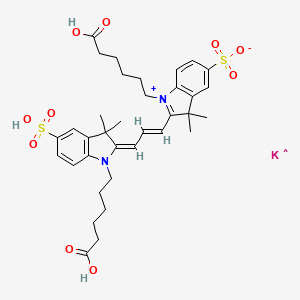
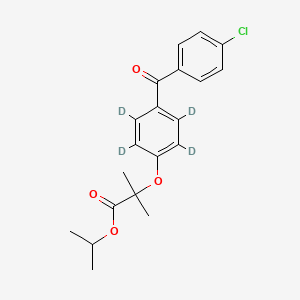
![(3,4-difluorophenyl) (1R,4R)-5-(4-methoxyphenyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12391325.png)
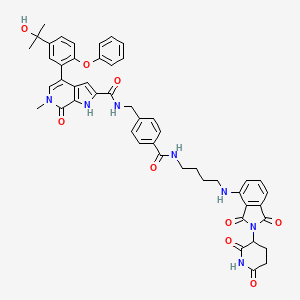
![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)
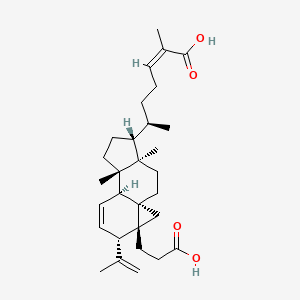
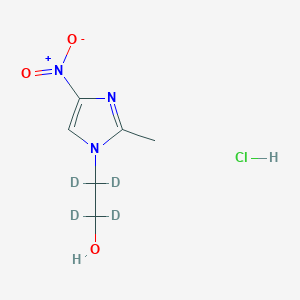
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
